molecular formula C23H22BrN3O3S B2732492 (4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone CAS No. 1286717-47-2

(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone

Cat. No.: B2732492
CAS No.: 1286717-47-2
M. Wt: 500.41
InChI Key: JJCQLJQZHFILOY-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with a unique chemical structure . It is a derivative of piperazine and is used in a variety of scientific research applications . This compound has been studied extensively in recent years due to its potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular formula of this compound is C23H22BrN3O3S. The molecular weight is 500.41. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 to the compounds 2, 3 with the protein (PDB ID 3QLS) .

Scientific Research Applications

Antioxidant Properties

Research has shown that derivatives of methanone, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, exhibit significant antioxidant power. These compounds, especially those with bromophenols, are effective in scavenging radicals and could be promising molecules due to their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial Activity

Pyridine derivatives, including those related to (4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone, have been synthesized and shown to possess variable and modest antimicrobial activity against certain strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biological Activities in Agriculture

A series of novel N-phenylpyrazolyl aryl methanones derivatives, including those with an arylsulfonyl group similar to the target compound, were synthesized and demonstrated favorable herbicidal and insecticidal activities. This suggests potential applications in agricultural pest management (Wang et al., 2015).

Application in CNS Receptors

Certain methanones, like (1-Benzylpiperazin-2-yl)methanols, have been synthesized and identified for potential interactions with central nervous system receptors. This suggests their application in developing drugs targeting CNS disorders (Beduerftig, Weigl, & Wünsch, 2001).

Enhancement of Synaptic Plasticity

Compounds like NSI-189 Phosphate, which shares a structural similarity to the target compound, have shown potential in enhancing synaptic plasticity and reversing impairments in motor and cognitive functions in specific mouse models. This indicates a possible therapeutic application in neurological conditions (Liu et al., 2019).

Future Directions

The future directions for the study of this compound include further development and evaluation of its therapeutic potential . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(4-bromophenyl)sulfonylpyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3S/c24-20-7-9-21(10-8-20)31(29,30)22-11-6-19(16-25-22)23(28)27-14-12-26(13-15-27)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQLJQZHFILOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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